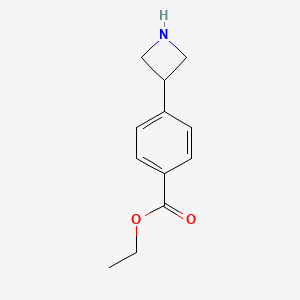

Ethyl 4-(azetidin-3-yl)benzoate

Description

Contextual Significance of Azetidine-Containing Benzoates in Chemical Synthesis and Medicinal Chemistry

Azetidine-containing compounds have garnered substantial interest in medicinal chemistry. ontosight.ainih.gov The azetidine (B1206935) ring, a four-membered saturated heterocycle with one nitrogen atom, is considered a valuable scaffold due to its satisfactory stability, molecular rigidity, and unique chemical properties. nih.govwikipedia.org Its incorporation into drug candidates can lead to improved physicochemical properties, such as solubility and metabolic stability, while providing a three-dimensional structure that can interact selectively with biological targets like enzymes and receptors. ontosight.airesearchgate.net The use of the azetidine moiety is a recognized strategy in the development of therapeutics for a wide array of conditions, including cancer, infectious diseases, and central nervous system (CNS) disorders. nih.govwikipedia.org

The benzoate (B1203000) moiety is also a common structural feature in a multitude of biologically active compounds and is used as a key building block in the synthesis of more complex molecules. When combined, the azetidine ring and the benzoate group form a scaffold that holds significant potential for drug discovery. Azetidine-containing benzoates and related amides have been investigated as potent inhibitors for various biological targets. For instance, a medicinal chemistry program focused on STAT3 (Signal Transducer and Activator of Transcription 3), a protein implicated in cancer, successfully developed potent small-molecule inhibitors based on an azetidine-benzoic acid scaffold. acs.org This highlights the utility of this structural combination in creating targeted therapies. The strategic design of such molecules allows for the exploration of new chemical space, which is critical for identifying novel lead compounds in drug development programs. nih.gov

Historical Perspective on the Development and Study of Azetidine Scaffolds

Historically, the synthesis of azetidines was considered challenging, which limited their exploration in medicinal chemistry. nih.govnih.gov The difficulty stemmed from the inherent ring strain of the four-membered heterocyclic system. nih.gov Early synthetic methods were often low-yielding or not broadly applicable. However, over the past few decades, significant advancements have been made in synthetic methodologies, making the azetidine scaffold more accessible to researchers. nih.govmagtech.com.cn

Key developments in the synthesis of azetidines include:

Cyclization via C-N bond formation: This is one of the most common approaches, often involving intramolecular nucleophilic substitution reactions. magtech.com.cn

Reduction of β-lactams (azetidin-2-ones): The readily available β-lactam ring can be reduced using agents like lithium aluminium hydride to yield the corresponding saturated azetidine. wikipedia.org

The Aza Paternò–Büchi reaction: This photochemical [2+2] cycloaddition of an imine and an alkene is another method to construct the azetidine ring. nih.gov

Couty's Azetidine Synthesis: A significant breakthrough was the development of an efficient synthesis of enantiopure azetidines from readily available β-amino alcohols, reported by François Couty and his coworkers. wikipedia.orgnih.gov This method has been widely adopted, including for the generation of CNS-focused chemical libraries. wikipedia.org

These synthetic advancements have been crucial in unlocking the potential of azetidines, transforming them from a chemical curiosity into a staple component in modern medicinal chemistry. nih.govmagtech.com.cn

Current Research Landscape and Gaps Pertaining to Ethyl 4-(azetidin-3-yl)benzoate

Despite the broad interest in both azetidine and benzoate scaffolds, a detailed investigation into the specific compound this compound is not prominent in publicly available scientific literature. While numerous patents and research articles describe the synthesis and application of various substituted azetidines and benzoates, this particular molecule appears to be an under-explored chemical entity. acs.orggoogle.com

The current research landscape shows a focus on more complex derivatives or isomers, such as Ethyl 3-(azetidin-3-yloxy)benzoate hydrochloride. sigmaaldrich.com The synthesis of related structures, like Ethyl 4-(3-benzoylthioureido)benzoate, has been described, indicating that the necessary chemical transformations to produce benzoate esters are well-established. researchgate.net The availability of related building blocks, for instance, Ethyl 2-(azetidin-3-yl)propanoate, from chemical suppliers further suggests that the synthesis of this compound is feasible. bldpharm.com

The primary research gap is the lack of dedicated studies on the synthesis, characterization, and potential biological activity of this compound itself. This compound represents an opportunity for new research avenues. It could serve as a valuable intermediate for the synthesis of more complex drug candidates or be included in screening libraries to probe various biological targets. Its relatively simple structure makes it an attractive starting point for diversity-oriented synthesis to generate novel collections of molecules for drug discovery. nih.gov The exploration of this and similar simple azetidine-containing structures could fill important niches in the ever-expanding universe of bioactive molecules.

Data Tables

Table 1: Physicochemical Properties of Azetidine

| Property | Value | Source |

| IUPAC Name | Azetidine | wikipedia.org |

| Chemical Formula | C₃H₇N | wikipedia.org |

| Molar Mass | 57.09 g/mol | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.org |

| Boiling Point | 61 to 62 °C | wikipedia.org |

| Solubility in Water | Miscible | wikipedia.org |

| Acidity (pKa of conjugate acid) | 11.29 | wikipedia.org |

| CAS Number | 503-29-7 | wikipedia.org |

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

ethyl 4-(azetidin-3-yl)benzoate |

InChI |

InChI=1S/C12H15NO2/c1-2-15-12(14)10-5-3-9(4-6-10)11-7-13-8-11/h3-6,11,13H,2,7-8H2,1H3 |

InChI Key |

MHAGDHIUNXRJSR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2CNC2 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 4 Azetidin 3 Yl Benzoate and Analogues

Retrosynthetic Analysis of the Ethyl 4-(azetidin-3-yl)benzoate Core

A retrosynthetic analysis of this compound reveals several key disconnections. The most apparent disconnection is the ester bond, leading back to 4-(azetidin-3-yl)benzoic acid and ethanol (B145695). The synthesis of the core benzoic acid derivative can be further broken down. A crucial step is the formation of the carbon-carbon bond between the azetidine (B1206935) ring and the phenyl group. This suggests a cross-coupling reaction, for instance, between a 3-halo- or 3-boron-substituted azetidine and a suitable para-substituted benzene (B151609) derivative.

Alternatively, the azetidine ring itself can be disconnected. This points towards a cyclization reaction of an acyclic precursor containing a 1,3-amino alcohol or a related difunctionalized propane (B168953) derivative. The nitrogen atom of the azetidine is typically protected during the synthesis, for example, with a tert-butoxycarbonyl (Boc) group, which can be removed in a final step. A plausible precursor is therefore N-Boc-3-(4-(ethoxycarbonyl)phenyl)azetidine.

Classical Synthetic Routes to Azetidine Scaffolds

The construction of the azetidine ring is a cornerstone of the synthesis of this compound. scilit.com Classical methods remain fundamental in accessing this strained heterocyclic system.

Cyclization Strategies for Azetidine Ring Formation

The formation of the azetidine ring is often achieved through intramolecular cyclization, which involves the formation of a C-N bond. magtech.com.cn A prevalent method is the nucleophilic substitution of a leaving group on a three-carbon chain by a nitrogen nucleophile. acs.org For instance, γ-amino alcohols can be converted into azetidines. This can be mediated by reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI), which facilitates the cyclization of enantiopure cis-substituted azetidines. acs.org Another common strategy involves the cyclization of compounds with a pre-existing halogen or sulfonate ester at the 3-position relative to the amine. Triflate leaving groups have been shown to be particularly effective, even with sterically hindered substrates. acs.org

The reduction of readily available β-lactams (azetidin-2-ones) is another widely used method to obtain the saturated azetidine ring. magtech.com.cnacs.org The stereochemistry of the substituents on the ring is generally preserved during this reduction. acs.org

Esterification and Functionalization of Benzoic Acid Derivatives

The final step in the synthesis of the target molecule is often the esterification of the corresponding carboxylic acid, 4-(azetidin-3-yl)benzoic acid. Standard esterification procedures, such as Fischer esterification using ethanol in the presence of a strong acid catalyst, can be employed. iajpr.com Alternatively, for more sensitive substrates, milder conditions involving coupling agents can be used.

The synthesis of the key intermediate, 4-(1-(tert-butoxycarbonyl)azetidin-3-yl)benzoic acid, is a critical step. glpbio.com This can be achieved through various cross-coupling reactions. For example, a Hiyama cross-coupling of a 3-iodoazetidine (B8093280) with an appropriate arylsilane can form the desired 3-arylazetidine under mild conditions. organic-chemistry.org The synthesis of ethyl p-aminobenzoate, a structurally related compound, can be achieved by the esterification of p-aminobenzoic acid followed by other functional group manipulations, or by the reduction of ethyl p-nitrobenzoate. orgsyn.orgeurjchem.com

Novel and Green Chemistry Approaches in the Synthesis of Azetidine-Substituted Benzoates

Recent advancements in synthetic chemistry have led to the development of more efficient, selective, and environmentally friendly methods for the synthesis of azetidine derivatives.

Catalytic Methods in Azetidine Synthesis

Catalysis plays a pivotal role in modern organic synthesis, and the construction of azetidine rings is no exception. Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a route to chiral azetidin-3-ones, which are versatile intermediates for further functionalization. nih.gov This method avoids the use of potentially hazardous diazo compounds. nih.gov

Palladium-catalyzed intramolecular C(sp³)–H amination has also emerged as a powerful tool for synthesizing functionalized azetidines. rsc.org This reaction involves the reductive elimination from an alkyl–Pd(IV) intermediate. rsc.org Copper-catalyzed reactions are also prominent, for example, in the enantioselective difunctionalization of azetines to access chiral 2,3-disubstituted azetidines. acs.org

The table below summarizes some catalytic approaches to azetidine synthesis.

| Catalyst System | Reaction Type | Precursors | Products | Reference |

| Gold(I) | Oxidative cyclization | N-propargylsulfonamides | Azetidin-3-ones | nih.gov |

| Palladium(II)/AgOAc | Intramolecular C(sp³)–H amination | Picolinamide-protected amines | Functionalized azetidines | rsc.org |

| Copper/Bisphosphine | Boryl allylation | Azetines, bis(pinacolato)diboron, allyl phosphates | 2,3-disubstituted azetidines | acs.org |

| Rhodium | Carbene insertion | Diazo ketones derived from amino acids | Azetidine rings | acs.org |

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry offers significant advantages in terms of safety, scalability, and efficiency, particularly for reactions involving unstable intermediates or requiring precise control over reaction parameters. The synthesis of functionalized azetidines has been successfully adapted to continuous flow processes. uniba.itacs.org For instance, the generation and functionalization of C3-lithiated azetidines can be performed in a flow system, allowing for better temperature control and safer handling of the reactive organolithium intermediates compared to batch processing. uniba.itacs.org This methodology utilizes N-Boc-3-iodoazetidine as a common precursor. uniba.itacs.org The use of greener solvents like cyclopentyl methyl ether (CPME) further enhances the sustainability of the process. uniba.it Photochemical modifications of azetidine-2-carboxylic acids to produce alkyl azetidines have also been successfully implemented in both batch and flow reactors, demonstrating the scalability of this approach. scilit.comacs.org

The table below outlines key parameters in a flow synthesis of 3-substituted azetidines.

| Parameter | Description | Significance | Reference |

| Precursor | N-Boc-3-iodoazetidine | A versatile starting material for C3 functionalization. | uniba.itacs.org |

| Lithiation Agent | n-Hexyllithium | Generates the C3-lithiated azetidine intermediate. | uniba.it |

| Solvent | Cyclopentyl methyl ether (CPME) | A greener and safer alternative to traditional ethereal solvents. | uniba.it |

| Reactor Type | T-shaped micromixers and microtube reactors | Enables rapid mixing and precise residence time control. | uniba.it |

| Temperature | -50 °C | Optimal temperature for the lithiation/trapping sequence in flow, avoiding clogging and improving yield. | uniba.it |

Stereoselective Synthesis of Chiral Azetidine Analogues of this compound

The generation of chiral azetidine analogues, where the stereochemistry at the C3 position and potentially other centers is controlled, is of paramount importance for applications in pharmacology and materials science. Various methodologies have been developed to achieve high levels of stereoselectivity in the synthesis of 3-aryl-azetidines and related structures.

One prominent strategy involves the use of chiral auxiliaries to direct the formation of the azetidine ring. For instance, chiral N-propargylsulfonamides, which can be prepared with high enantiomeric excess (e.e.) through chiral sulfinamide chemistry, serve as effective precursors for the synthesis of chiral azetidin-3-ones. nih.govnih.gov A gold-catalyzed oxidative cyclization of these chiral sulfonamides facilitates an intramolecular N-H insertion, yielding the corresponding chiral azetidin-3-ones with excellent preservation of stereochemical integrity. nih.govnih.gov These azetidin-3-ones are versatile intermediates that can be further elaborated to afford a range of 3-substituted chiral azetidines.

Another powerful approach is organocatalysis, which has been successfully employed for the enantioselective synthesis of C2-functionalized azetidines. nih.gov A protocol involving the enantioselective α-chlorination of aldehydes, followed by reductive amination and subsequent intramolecular SN2 displacement, provides access to chiral N-alkyl terminal azetidines with high enantiomeric excess. nih.gov While this method focuses on C2-substitution, the principles of organocatalytic activation can be adapted for the synthesis of C3-substituted chiral azetidines.

Furthermore, diastereoselective reductions of C3-functionalized azetidin-2-ones using reagents like sodium borohydride (B1222165) have been shown to produce 2,3-disubstituted 1-arylazetidines. rsc.org The stereochemical outcome of such reductions is often influenced by the nature of the substituent at the C3 position and the protecting group on the nitrogen atom.

The following table summarizes key findings in the stereoselective synthesis of chiral azetidine analogues relevant to the structure of this compound.

| Precursor Type | Chiral Source/Catalyst | Key Transformation | Product Type | Stereoselectivity | Reference |

| Chiral N-propargylsulfonamides | Chiral sulfinamide | Gold-catalyzed oxidative cyclization | Chiral azetidin-3-ones | >98% e.e. | nih.govnih.gov |

| Aldehydes | Chiral organocatalyst | Enantioselective α-chlorination, reductive amination, cyclization | C2-functionalized N-alkyl azetidines | 84-92% e.e. | nih.gov |

| C3-functionalized azetidin-2-ones | - | NaBH₄ promoted reduction | 2,3-disubstituted 1-arylazetidines | Diastereoselective | rsc.org |

| Alkyl 2-(bromomethyl)acrylates | - | Base-induced cyclization and thermal isomerization | Alkyl 3-bromo-3-azetidine-carboxylates | Stereoselective | acs.org |

Precursor Chemistry and Starting Material Optimization for this compound Synthesis

A common and versatile precursor for 3-substituted azetidines is azetidin-3-one. The synthesis of N-protected azetidin-3-ones, such as N-Boc-azetidin-3-one, allows for subsequent functionalization at the C3 position. For example, a Horner-Wadsworth-Emmons reaction of N-Boc-azetidin-3-one can yield an (N-Boc-azetidin-3-ylidene)acetate, which can then undergo further transformations. nih.gov

Another critical class of precursors is the 3-hydroxyazetidines. The synthesis of N-protected 3-hydroxyazetidines, such as N-Cbz-azetidin-3-ols, provides a handle for introducing the aryl group at the C3 position. nih.gov Iron-catalyzed alkylation of thiols with these azetidinols demonstrates a method for C3-functionalization, proceeding through an azetidine carbocation intermediate. nih.gov This highlights the importance of the N-protecting group, with the N-carboxybenzyl (Cbz) group being effective for this transformation. nih.gov

The choice of the nitrogen protecting group is a critical optimization parameter. It must be stable under the reaction conditions for ring formation and subsequent functionalization, yet readily cleavable to yield the final product. The tert-butyloxycarbonyl (Boc) group is widely used due to its stability and ease of removal under acidic conditions. The benzyl (B1604629) (Bn) and carboxybenzyl (Cbz) groups are also common, often removed by hydrogenolysis. The nature of the N-protecting group can also influence the reactivity and stereoselectivity of subsequent reactions. For instance, steric hindrance from a bulky protecting group like N-benzhydryl can affect the reactivity of the azetidine ring. rsc.org

The formation of the azetidine ring itself is typically achieved through intramolecular cyclization of a precursor containing a nitrogen nucleophile and a suitable leaving group. Common strategies include the cyclization of γ-amino alcohols or their derivatives where the hydroxyl group has been converted to a good leaving group like a mesylate or tosylate. frontiersin.orgfrontiersin.org Optimization of this step involves selecting the appropriate base and solvent to favor the 4-exo-tet cyclization over competing elimination or intermolecular reactions. Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. frontiersin.orgfrontiersin.org

The following table outlines key precursors and considerations for the synthesis of the 3-aryl-azetidine core of this compound.

| Precursor | Protecting Group (N) | Key Transformation for Azetidine Synthesis | Subsequent Functionalization Strategy | Reference |

| γ-Amino alcohol | Boc, Cbz, Bn | Intramolecular cyclization (e.g., Mitsunobu reaction, mesylation/tosylation followed by base) | Oxidation to azetidin-3-one, substitution of hydroxyl group | rsc.orgresearchgate.net |

| 3,4-Epoxy amine | Various | La(OTf)₃-catalyzed intramolecular aminolysis | - | frontiersin.orgfrontiersin.org |

| Azetidin-3-one | Boc | - | Wittig-type reactions, reductive amination | nih.gov |

| Azetidin-3-ol | Cbz | - | Iron-catalyzed substitution | nih.gov |

| 3-Amino-azetidine | Boc, various | - | N-arylation, amide coupling | google.com |

Structure Activity Relationship Sar Studies and Molecular Design Strategies

Methodologies for Investigating Structure-Activity Relationships of Azetidine-Based Compounds

Azetidine-based compounds, including derivatives of Ethyl 4-(azetidin-3-yl)benzoate, are amenable to a variety of investigative methodologies to elucidate their SAR. These approaches systematically probe the contributions of different parts of the molecule to its biological effects.

The four-membered azetidine (B1206935) ring is a key structural feature that imparts conformational rigidity and unique physicochemical properties. nih.govrsc.org Systematic modification of this ring is a primary strategy to modulate the biological activity of derivatives.

Key modifications to the azetidine ring include:

Substitution at the nitrogen atom: The nitrogen atom of the azetidine ring is a common point for derivatization. N-alkylation or N-arylation can significantly influence a compound's lipophilicity, basicity, and ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic profile. nih.gov

Substitution at the C2 and C3 positions: Introducing substituents at the carbon atoms of the azetidine ring can create stereocenters and provide vectors for interaction with biological targets. For instance, the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines has been achieved through the reduction of C-3 functionalized azetidin-2-ones. rsc.org The stereochemistry of these substituents is often critical for activity.

Ring homologation and contraction: While less common, the expansion of the azetidine ring to a five-membered pyrrolidine (B122466) or contraction to a three-membered aziridine (B145994) can be explored to understand the impact of ring size and strain on biological activity. rsc.org

Introduction of spirocyclic systems: Creating spirocyclic systems involving the azetidine ring can introduce greater three-dimensionality, which may lead to improved solubility and bioavailability. tcichemicals.com

A variety of synthetic methods have been developed to access these modified azetidines, including intramolecular cyclizations, cycloadditions, and the functionalization of pre-existing azetidine rings. rsc.orgorganic-chemistry.org For example, 3-bromoazetidine-3-carboxylic acid derivatives can be synthesized and subsequently reacted with various nucleophiles to introduce diversity at the C3 position. rsc.orgresearchgate.net

The benzoate (B1203000) ester portion of this compound offers numerous opportunities for modification to fine-tune the molecule's properties. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, or the ethyl group can be replaced with other alkyl or aryl groups to alter steric bulk and lipophilicity. rsc.orgorganic-chemistry.org

Common derivatizations of the benzoate ester moiety include:

Ester variation: Replacing the ethyl group with other alcohols can impact the compound's solubility and metabolic stability.

Amide formation: Conversion of the ester to an amide introduces a hydrogen bond donor and can significantly alter the electronic properties and biological activity of the compound.

Bioisosteric replacement: The ester or the derived carboxylic acid can be replaced with bioisosteres such as tetrazoles or other acidic heterocycles to improve metabolic stability and cell permeability. nih.govsigmaaldrich.com

Substitution on the benzene (B151609) ring: Introducing substituents on the phenyl ring can modulate electronic properties, lipophilicity, and provide additional points of interaction with a biological target.

The synthesis of these derivatives often involves standard organic chemistry transformations such as esterification, hydrolysis, and amide coupling. chemicalbook.com

The biological activity of azetidine-based compounds is highly sensitive to the nature and position of substituents. SAR studies have revealed several key trends:

Lipophilicity: In a study of azetidine derivatives as GABA uptake inhibitors, lipophilic residues on the azetidine nitrogen were found to be crucial for potency. nih.gov For example, azetidin-2-ylacetic acid derivatives with a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety showed high potency at the GAT-1 transporter. nih.gov

Electronic effects: The electronic properties of substituents on the aryl ring can have a profound effect on activity. For instance, in a series of 2-oxo-azetidine derivatives of phenothiazine (B1677639), compounds with electron-withdrawing nitro groups showed higher antimicrobial and antitubercular activity compared to those with chloro or bromo substituents.

Stereochemistry: The stereochemistry of substituents on the azetidine ring is often critical for biological activity. Different stereoisomers can exhibit vastly different potencies and selectivities.

The following table summarizes the effects of various substituents on the biological activity of selected azetidine-containing compounds.

| Compound Class | Substituent Modification | Observed Effect on Biological Activity |

| Azetidin-2-ylacetic acid derivatives | Addition of lipophilic residues (e.g., 4,4-diphenylbutenyl) to the azetidine nitrogen | Increased potency as GAT-1 inhibitors. nih.gov |

| 2-oxo-azetidine phenothiazine derivatives | Introduction of a nitro group to the phenyl ring | Higher antimicrobial and antitubercular activity. |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives | N-alkylation | Varied effects on GAT-1 and GAT-3 transporter affinity. nih.gov |

Library Synthesis Approaches for Azetidine-Containing Esters

To efficiently explore the SAR of azetidine-containing compounds, library synthesis approaches are often employed. These methods allow for the rapid generation of a large number of analogs with diverse substitution patterns.

Recent advances in synthetic methodology have enabled the modular and parallel synthesis of complex azetidines. nih.govchemrxiv.org One such approach involves the strain-release functionalization of 1-azabicyclobutanes, which allows for the programmable and stereocontrolled synthesis of a wide range of azetidine derivatives. nih.govchemrxiv.org Another strategy is electrophilic azetinylation using azetidinyl trichloroacetimidates, which enables the direct installation of the azetidine ring onto various nucleophiles. chemrxiv.orgrsc.org

These library synthesis approaches are invaluable for:

Rapidly identifying hit compounds in high-throughput screening campaigns.

Systematically exploring the SAR of a lead compound.

Generating focused libraries for specific biological targets.

Scaffold Hopping and Bioisosteric Replacement Strategies Involving this compound Core

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to identify novel chemotypes with improved properties. nih.govnih.gov

Scaffold Hopping: This involves replacing the core scaffold of a molecule with a structurally different one while maintaining the key pharmacophoric features. For the this compound core, the 3-phenylazetidine (B587272) moiety could be replaced with other conformationally constrained diamines or amino acids to explore new intellectual property space and potentially improve drug-like properties. blumberginstitute.org

Bioisosteric Replacement: This strategy involves the substitution of one functional group with another that has similar physicochemical properties.

The azetidine ring itself can be considered a bioisostere of other small saturated heterocycles like piperidine (B6355638) or pyrrolidine. nih.govresearchgate.net Its unique conformational properties and vectoral projection of substituents make it an attractive replacement to modulate a compound's properties. nih.gov

The benzoate ester can be replaced with a variety of bioisosteres. For example, the carboxylic acid derived from the ester can be replaced with a tetrazole ring to enhance metabolic stability and acidity. nih.govsigmaaldrich.com

These strategies are often guided by computational modeling and a deep understanding of the target's binding site.

Conformational Analysis and its Implications for Molecular Recognition

The conformational preferences of the azetidine ring play a crucial role in how a molecule interacts with its biological target. The four-membered ring is puckered, and the degree of puckering and the preferred orientation of substituents can significantly influence binding affinity and selectivity. nih.gov

Computational methods, such as density functional theory (DFT), and experimental techniques, like NMR spectroscopy and X-ray crystallography, are used to study the conformational landscape of azetidine-containing molecules. nih.govresearchgate.net Studies on proline analogs with different ring sizes have shown that the four-membered azetidine ring has distinct conformational preferences compared to the five-membered proline ring. nih.govnih.gov

Key aspects of the conformational analysis of azetidine derivatives include:

Ring pucker: The azetidine ring can adopt different puckered conformations, and the energy barrier between them is relatively low. The specific conformation adopted can be influenced by the substitution pattern and the environment (e.g., solvent or protein binding pocket). nih.gov

Orientation of substituents: The substituents on the azetidine ring can occupy pseudo-axial or pseudo-equatorial positions. The relative orientation of these substituents is critical for proper alignment within a binding site.

Cis-trans isomerization: For N-substituted azetidines, cis-trans isomerization around the amide bond (if present) can occur, and the equilibrium between isomers can be influenced by the azetidine ring's conformation. nih.gov

The rigid and concave shape of certain cis-azetidine derivatives can serve as a platform for asymmetric catalysis, highlighting how the ring's conformation can be exploited in molecular design. nih.gov Understanding the conformational properties of this compound and its analogs is therefore essential for designing molecules that can adopt the optimal conformation for binding to their intended biological target. nih.gov

Mechanistic Investigations of Biological Interactions in Vitro and in Vivo Non Human Models

Elucidation of Molecular Targets and Pathways Modulated by Azetidine-Benzoate Derivatives

Detailed studies elucidating the specific molecular targets and pathways modulated by ethyl 4-(azetidin-3-yl)benzoate are not currently available. Research on analogous structures provides some context for potential, though unconfirmed, biological activity.

Receptor Binding Studies

No specific receptor binding data for this compound has been published. For comparison, other azetidine (B1206935) derivatives have been evaluated for their affinity to various receptors. For instance, certain tricyclic derivatives of azetidine have been synthesized and screened for their potential as antidepressant agents, with the most active compounds showing interaction with systems related to reserpine (B192253) antagonism in mice. nih.gov However, these compounds are structurally distinct from this compound.

Enzyme Inhibition Kinetics

There is no publicly available information on the enzyme inhibition kinetics of this compound. While some ethyl benzoate (B1203000) derivatives, such as ethyl 4-acetamido-3-(4-arylthiazol-2-yl-amino)benzoates, have been investigated as neuraminidase inhibitors, their structural complexity is significantly different, making direct comparisons to this compound speculative. researchgate.netsioc-journal.cn Similarly, studies on azetidine derivatives as GABA uptake inhibitors have focused on compounds with different functional groups and substitution patterns. nih.gov

Table 1: Hypothetical Enzyme Inhibition Data for this compound

| Enzyme Target | IC₅₀ (µM) | Kᵢ (µM) | Type of Inhibition |

| Data Not Available | - | - | - |

This table is for illustrative purposes only. No actual data has been reported for this compound.

Protein-Ligand Interaction Analysis

Without identified protein targets, no specific protein-ligand interaction analyses for this compound have been conducted or reported. Such studies, which often employ techniques like X-ray crystallography or computational modeling, are contingent on first identifying a biological target of interest.

Cellular Assay Development and Application for Activity Profiling

The absence of defined molecular targets for this compound has precluded the development and application of specific cellular assays to profile its activity.

Cell-Based Reporter Assays

No cell-based reporter assays have been described in the literature for the specific purpose of evaluating the activity of this compound. Such assays are typically designed to measure the modulation of a specific signaling pathway, which would first require identification of the pathway affected by the compound.

High-Throughput Screening Methodologies

There is no indication from available resources that this compound has been included in high-throughput screening campaigns. High-throughput screening is a common method for identifying initial "hit" compounds, but the results of such screens involving this specific molecule have not been published.

Preclinical Pharmacological Studies in Animal Models (excluding safety and dosage)

Preclinical studies in relevant animal models are a cornerstone of drug discovery, providing the first insights into how a compound behaves in a living system. These studies are designed to assess the compound's interaction with its intended target and its effect on disease pathways.

Target engagement studies are crucial to confirm that a potential therapeutic agent is interacting with its intended biological target in a living organism. These studies often employ techniques such as positron emission tomography (PET) or the analysis of biomarkers. For a compound like this compound, this would involve synthesizing a radiolabeled version of the compound to visualize its distribution and binding to the target in the brain or other organs of a relevant animal model.

Hypothetical Target Engagement Data for this compound

| Animal Model | Imaging Technique | Target | Outcome Measure | Result |

|---|---|---|---|---|

| Mus musculus (Mouse) | PET | Novel CNS Receptor X | Receptor Occupancy (%) | Dose-dependent increase in receptor occupancy |

Once target engagement is confirmed, the next step is to investigate whether this interaction leads to the desired therapeutic effect by modulating specific mechanistic pathways. This is typically studied in animal models of a particular disease. For instance, if this compound were being investigated for a neurological disorder, its effects on downstream signaling molecules, gene expression, or neurotransmitter levels would be assessed in a relevant rodent model.

Hypothetical Mechanistic Pathway Investigation for this compound in a Parkinson's Disease Model

| Animal Model | Analyte | Method | Pathway Investigated | Finding |

|---|---|---|---|---|

| 6-OHDA lesioned Rat | Dopamine (B1211576) and metabolites | Microdialysis/HPLC | Dopaminergic Neurotransmission | Increased striatal dopamine levels |

Advanced Methodologies for Studying Biological Activity at a Molecular Level

To gain a deeper understanding of a compound's mechanism of action, researchers employ sophisticated techniques that can probe its interactions with biological molecules at a high resolution.

Label-free biosensor techniques, such as surface plasmon resonance (SPR) and bio-layer interferometry (BLI), allow for the real-time analysis of binding kinetics between a compound and its target protein. These methods are invaluable for determining the affinity (how tightly the compound binds) and the on- and off-rates of the interaction, providing a detailed picture of the binding event without the need for labels that could interfere with the interaction.

Hypothetical Binding Kinetics of this compound to Target Z using SPR

| Analyte | Ligand | Ka (M⁻¹s⁻¹) | Kd (s⁻¹) | KD (M) |

|---|

In cases where the precise biological target of a compound is unknown, or to identify off-target effects, quantitative proteomics can be employed. Techniques like chemical proteomics or thermal proteome profiling involve treating cells or cell lysates with the compound and then using mass spectrometry to identify which proteins have interacted with it. This unbiased approach can reveal novel targets and provide a broader understanding of the compound's cellular effects.

Hypothetical Top Protein Hits for this compound from a Chemical Proteomics Screen

| Protein | Gene | Fold Enrichment | Cellular Function |

|---|---|---|---|

| Kinase A | KNA1 | 15.2 | Signal Transduction |

| Transporter B | TRNB1 | 12.8 | Membrane Transport |

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Simulations of Ethyl 4-(azetidin-3-yl)benzoate

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second, typically a protein receptor, to form a stable complex. wjarr.com This technique is crucial for understanding the potential biological activity of compounds like this compound. In such simulations, the compound is treated as a ligand, and its binding affinity and interaction patterns with the active site of a target protein are evaluated.

The process involves preparing the 3D structure of the ligand and the protein. For instance, in studies of similar heterocyclic compounds like furan-azetidinone hybrids, ligands are prepared using modules like "LigPrep" to generate various conformations. ijper.org The protein target is prepared by removing non-essential components like water molecules and co-crystallized ligands and adding hydrogen atoms. ijper.org Docking software, such as GLIDE, then systematically places the ligand in the binding pocket of the protein, scoring the different poses based on factors like intermolecular forces and complementarity of shape. ijper.org

For this compound, a hypothetical docking study against a relevant protein target would aim to identify key interactions. These could include hydrogen bonds involving the azetidine (B1206935) nitrogen or the ester carbonyl group, and pi-pi stacking interactions with aromatic residues in the protein's active site, similar to those observed for other azetidinone derivatives. ijper.orgresearchgate.net The results, often presented as a docking score or binding energy, help in ranking potential drug candidates and understanding their mechanism of action at a molecular level. wjarr.comijper.org

Table 1: Hypothetical Molecular Docking Results for this compound

| Protein Target | Docking Score (kcal/mol) | Predicted Interacting Residues | Type of Interaction |

|---|---|---|---|

| Protein Kinase X | -8.5 | ASP145, LYS33 | Hydrogen Bond with Azetidine NH |

| Protein Kinase X | -8.5 | PHE80 | Pi-Pi Stacking with Benzene (B151609) Ring |

| Enzyme Y | -7.2 | TYR210 | Hydrogen Bond with Carbonyl Oxygen |

| Enzyme Y | -7.2 | TRP150 | Hydrophobic Interaction |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules. tcsedsystem.edu These methods can determine the optimized ground-state geometry, vibrational frequencies, and electronic spectra of a compound like this compound. tcsedsystem.edu By solving approximations of the Schrödinger equation, DFT provides detailed information about the distribution of electrons within the molecule.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Other calculated properties, such as the molecular electrostatic potential (MEP) map, visualize the charge distribution and help predict sites for electrophilic and nucleophilic attack. tcsedsystem.edu Such studies have been performed on related benzoate (B1203000) esters to correlate theoretical data with experimental findings. tcsedsystem.edu

Table 2: Predicted Electronic Properties of this compound from Theoretical Calculations

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Electron-donating ability |

| LUMO Energy | -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Azetidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For azetidine derivatives, QSAR studies can generate predictive models that guide the design of new compounds with enhanced potency. nih.gov

To build a QSAR model, a dataset of azetidine compounds with known activities is required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound. nih.gov These descriptors can be electronic, steric, hydrophobic, or topological. Statistical methods, such as Multiple Linear Regression (MLR) or Support Vector Machine (SVM), are then used to create an equation that correlates the descriptors with the biological activity. ajchem-a.com

The predictive power and robustness of a QSAR model are validated using statistical parameters like the coefficient of determination (R²), cross-validated R² (Q²), and external validated R² (R² pred). nih.gov A validated QSAR model for azetidine derivatives could be used to predict the activity of this compound and suggest modifications to its structure to improve its therapeutic potential. ekb.eg

Table 3: Example of Statistical Parameters for a QSAR Model of Azetidine Derivatives

| Parameter | Value | Indication |

|---|---|---|

| R² (Coefficient of Determination) | 0.9465 | Goodness of fit of the model. nih.gov |

| Q² (Cross-validated R²) | 0.8981 | Predictive ability within the training set. nih.gov |

| R² pred (External Validation) | 0.6915 | Predictive ability for an external test set. nih.gov |

Molecular Dynamics Simulations to Investigate Binding Conformations and Stability

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. stuba.sk For this compound, MD simulations can be used to investigate the stability of its binding conformation within a protein's active site, as predicted by molecular docking. nih.gov

An MD simulation begins with the docked ligand-protein complex. The system is typically solvated in a box of water molecules to mimic physiological conditions. The simulation then calculates the forces between atoms and uses Newton's laws of motion to predict their subsequent movements over a set period, often nanoseconds to microseconds. stuba.sk This provides a dynamic view of the ligand-protein interaction, revealing how the binding pose changes and fluctuates over time. Analysis of the simulation trajectory can confirm the stability of key interactions, such as hydrogen bonds, and calculate the binding free energy, offering a more accurate assessment of binding affinity than docking alone. nih.gov

Table 4: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy of the system |

| Solvent Model | TIP3P, SPC/E | Explicitly models water molecules |

| Simulation Time | 100-500 ns | Ensures adequate sampling of conformational space |

| Temperature | 300 K | Simulates physiological temperature. stuba.sk |

| Pressure | 1 atm | Simulates constant pressure conditions |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. d-nb.infonih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. d-nb.info

A pharmacophore model can be generated based on the structure of a known active ligand like this compound (ligand-based) or from the structure of the ligand-protein complex (structure-based). nih.gov Once developed and validated, this model serves as a 3D query for virtual screening of large compound databases. d-nb.infonih.gov The goal is to identify other molecules that match the pharmacophoric features, which are then considered potential hits for further investigation. This approach allows for the rapid and efficient exploration of vast chemical space to discover novel compounds with a desired biological activity. nih.gov

Table 5: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Chemical Group |

|---|---|

| Hydrogen Bond Donor | Azetidine N-H group |

| Hydrogen Bond Acceptor | Ester carbonyl oxygen |

| Aromatic Ring | Benzene ring |

| Hydrophobic Feature | Ethyl group |

Advanced Analytical Characterization Techniques for Research and Development

Spectroscopic Methods for Structural Elucidation of Complex Intermediates and Products

Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of Ethyl 4-(azetidin-3-yl)benzoate and its related substances.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound. While standard 1D ¹H and ¹³C NMR provide initial structural information, advanced 2D NMR techniques are crucial for definitive assignments.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons. For this compound, COSY spectra would confirm the coupling between protons on the azetidine (B1206935) ring and the ethyl group. HSQC would correlate the proton signals to their directly attached carbon atoms, while HMBC would reveal long-range couplings, for instance, between the protons of the azetidine ring and the carbons of the benzoate (B1203000) moiety, confirming the substitution pattern.

Solid-State NMR (ssNMR): In cases where the compound is a solid and obtaining suitable crystals for X-ray diffraction is challenging, solid-state NMR can provide valuable structural information. ssNMR can be used to study the conformation and packing of this compound molecules in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N, providing insights into the local environment of each atom in the crystal lattice.

Illustrative ¹H and ¹³C NMR data for a related compound, ethyl 4-methylbenzoate, are provided below for reference. chemicalbook.comchemicalbook.comnist.gov

| ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |

| 7.80 (d, 2H) | 166.7 |

| 7.09 (d, 2H) | 143.5 |

| 4.24 (q, 2H) | 129.1 |

| 2.26 (s, 3H) | 60.2 |

| 1.26 (t, 3H) | 21.6 |

| 14.1 |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for identifying metabolites of this compound in non-human in vitro and in vivo systems. The high mass accuracy of HRMS allows for the determination of the elemental composition of metabolites, facilitating their structural elucidation.

In preclinical studies, understanding the metabolic fate of a drug candidate is crucial. Non-human models, such as liver microsomes or animal studies, are used to predict human metabolism. For this compound, potential metabolic pathways could include hydrolysis of the ester to form 4-(azetidin-3-yl)benzoic acid, N-dealkylation, or oxidation of the azetidine ring. HRMS, often coupled with liquid chromatography (LC-HRMS), can detect and identify these metabolites by comparing the mass spectra of the parent compound with those of its metabolites.

Predicted mass spectrometry data for a related compound, methyl 4-(3-azetidinyloxy)benzoate, is shown below. uni.lu

| Adduct | m/z |

| [M+H]⁺ | 208.09682 |

| [M+Na]⁺ | 230.07876 |

| [M-H]⁻ | 206.08226 |

Since this compound possesses a chiral center at the C3 position of the azetidine ring, it can exist as a pair of enantiomers. Chiral chromatography is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. This is particularly important if the pharmacological activity or metabolic profile of the enantiomers differs.

Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) are commonly used. The choice of CSP and mobile phase is critical for achieving baseline separation of the enantiomers. The development of a robust chiral separation method is a key step in the synthesis and quality control of enantiomerically pure this compound.

Crystallographic Studies of this compound and its Complexes

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. For this compound, obtaining a crystal structure would provide precise information about bond lengths, bond angles, and the conformation of the molecule. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding.

While specific crystallographic data for this compound is not publicly available, studies on analogous compounds like ethyl 4-(3-benzoylthioureido)benzoate provide a framework for the type of data that would be obtained. researchgate.net Such studies reveal details about the crystal system, space group, and unit cell dimensions.

Crystallographic data for the analogous compound Ethyl 4-(3-benzoylthioureido)benzoate is presented below. researchgate.net

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2/n |

| a (Å) | 9.6018 (3) |

| b (Å) | 8.3882 (3) |

| c (Å) | 19.3199 (6) |

| β (°) | 91.393 (4) |

| Volume (ų) | 1555.60 (9) |

| Z | 4 |

Hyphenated Techniques for Impurity Profiling and Process Monitoring

Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are essential for impurity profiling and real-time process monitoring during the synthesis of this compound.

LC-MS (Liquid Chromatography-Mass Spectrometry) is a powerful tool for identifying and quantifying impurities, even at trace levels. It allows for the separation of the main compound from its impurities, and the mass spectrometer provides structural information about each impurity. This is crucial for understanding the impurity profile and for developing strategies to control impurities during the manufacturing process.

Process Analytical Technology (PAT) utilizes in-line or at-line analytical techniques, such as Near-Infrared (NIR) or Raman spectroscopy, to monitor the progress of a chemical reaction in real-time. This allows for better process control, leading to improved yield, purity, and consistency of the final product.

Bioanalytical Methods for Concentration Determination in Biological Matrices (non-human, non-clinical)

Accurate and precise bioanalytical methods are required to determine the concentration of this compound in non-human biological matrices, such as plasma, urine, or tissue homogenates, during preclinical pharmacokinetic and pharmacodynamic studies.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the most widely used technique for this purpose due to its high sensitivity, selectivity, and throughput. A typical LC-MS/MS method involves protein precipitation or liquid-liquid extraction to isolate the analyte from the biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. The use of a stable isotope-labeled internal standard is crucial for ensuring the accuracy and precision of the method. Method validation is performed according to regulatory guidelines to demonstrate the reliability of the method for its intended purpose.

Potential Applications As Chemical Probes and Research Tools

Development of Fluorescently Tagged Azetidine-Benzoate Probes for Target Engagement

The azetidine (B1206935) ring has been identified as a valuable component in the design of fluorescent dyes. The replacement of traditional N,N-dialkylamino groups with azetidine rings in rhodamine dyes has been shown to enhance their spectral properties while maintaining cell permeability, leading to the development of the "Janelia Fluor" (JF) dyes. quora.com This principle can be conceptually applied to Ethyl 4-(azetidin-3-yl)benzoate.

The secondary amine of the azetidine ring in this compound offers a convenient point for the attachment of a fluorophore. This could be achieved through a variety of chemical reactions, such as acylation or alkylation, to link the azetidine-benzoate scaffold to a known fluorescent reporter. The resulting probe could then be used in target engagement studies to visualize and quantify the interaction of the core molecule with its biological target within a cellular environment. The intrinsic properties of the azetidine ring may contribute to improved brightness and photostability of such probes. quora.com

Furthermore, the development of "fluorogenic" probes, which become fluorescent upon reacting with a specific target, is a growing area of research. researchgate.net It is conceivable that derivatives of this compound could be designed to be initially non-fluorescent, but upon binding to a target protein, undergo a conformational change or a chemical reaction that "switches on" their fluorescence. This approach would minimize background noise and allow for real-time monitoring of target engagement. researchgate.net

Table 1: Conceptual Design of Fluorescent Probes from this compound

| Probe Concept | Design Strategy | Potential Application |

| Directly Labeled Probe | Covalent attachment of a fluorophore (e.g., a rhodamine derivative) to the azetidine nitrogen. | Visualization of probe localization and target binding in cells. |

| Fluorogenic Probe | Modification of the azetidine or benzoate (B1203000) moiety to quench fluorescence, with de-quenching upon target binding. | Real-time kinetic studies of target engagement with low background. |

| Click-Chemistry Compatible Probe | Introduction of an azide (B81097) or alkyne handle for bioorthogonal ligation to a fluorescent reporter. | Modular and flexible labeling of the core scaffold in complex biological systems. |

Use of this compound as a Synthetic Building Block for Complex Molecules

The strained four-membered ring of azetidine makes it a valuable synthetic intermediate, and its derivatives are increasingly used as building blocks in medicinal chemistry. lgcstandards.comchemicalbook.com this compound provides two key points of diversification: the azetidine nitrogen and the ethyl benzoate group. The secondary amine of the azetidine can be functionalized through various N-alkylation and N-acylation reactions, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

This dual functionality allows for the construction of diverse molecular libraries. For instance, the azetidine nitrogen can be used to introduce different substituents to explore structure-activity relationships (SAR), while the benzoate moiety can be modified to improve pharmacokinetic properties or to attach the molecule to a solid support for high-throughput screening.

Research has shown that azetidine-based scaffolds are valuable in the development of compounds targeting the central nervous system (CNS) and in the design of inhibitors for enzymes like STAT3. This compound could serve as a starting material for the synthesis of novel compounds in these and other therapeutic areas. The rigid azetidine core can help to constrain the conformation of the molecule, leading to higher binding affinity and selectivity for its biological target.

Exploration of Polypharmacology and Off-Target Activities as Research Opportunities

Polypharmacology, the ability of a single compound to interact with multiple targets, is a concept of growing importance in drug discovery. While often viewed as a source of side effects, understanding a compound's off-target activities can also open up new therapeutic opportunities. The azetidine scaffold has been associated with a range of biological activities, and compounds containing this moiety have been investigated for their potential to act as anticancer, antibacterial, and antiviral agents, among others.

A systematic investigation of the off-target profile of this compound and its derivatives could reveal unexpected biological activities. For example, screening against a panel of receptors, enzymes, and ion channels could identify secondary targets that may be therapeutically relevant. This exploration of polypharmacology can be a valuable research endeavor, potentially leading to the repositioning of the compound for new indications. For instance, off-target effects on receptors like the muscarinic acetylcholine (B1216132) receptor have been noted for some azetidine-containing compounds, which required further medicinal chemistry efforts to improve selectivity.

Contribution of Azetidine Cores to Emerging Therapeutic Areas (conceptual, not specific clinical applications)

The azetidine core is considered a "privileged scaffold" in medicinal chemistry due to its presence in a number of biologically active compounds and its favorable physicochemical properties. Its incorporation into a molecule can lead to improved solubility, metabolic stability, and three-dimensional character, which are all desirable attributes for drug candidates.

The rigid nature of the azetidine ring can help to orient substituents in a well-defined spatial arrangement, which can enhance binding to a biological target. This is particularly important in emerging therapeutic areas that involve challenging targets, such as protein-protein interactions.

The azetidine moiety in this compound can be seen as a key contributor to its potential in various therapeutic fields. For example, azetidine derivatives have shown promise as inhibitors of STAT3, a key target in oncology, and as agents against multidrug-resistant Mycobacterium tuberculosis. The unique conformational constraints imposed by the azetidine ring can be leveraged to design next-generation therapeutics with improved efficacy and selectivity.

Future Directions and Perspectives in Azetidine Benzoate Research

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The convergence of artificial intelligence (AI) and medicinal chemistry is set to revolutionize the design and synthesis of new drug candidates. researchgate.netscispace.com Machine learning (ML) algorithms, particularly deep learning and recurrent neural networks, are now capable of generating novel molecular structures with desired biological activities, a process known as de novo design. nih.govmdpi.com These models are trained on vast datasets of known bioactive compounds, learning the underlying principles of molecular architecture and pharmacology to propose new molecules. nih.govresearchgate.net For azetidine-benzoate research, this means AI can design vast virtual libraries of derivatives, each tailored to potentially interact with specific biological targets with high affinity and selectivity. mdpi.com

Table 1: Applications of Machine Learning in Azetidine-Benzoate Research

| Machine Learning Application | Description | Potential Impact on Azetidine (B1206935) Research |

|---|---|---|

| De Novo Molecular Design | Generative models (e.g., RNNs, GANs) create novel chemical structures with desired properties. nih.gov | Design of new Ethyl 4-(azetidin-3-yl)benzoate derivatives with optimized activity for specific targets. |

| Predictive Modeling (Q SAR) | Algorithms predict the biological activity or properties (e.g., toxicity, solubility) of a molecule based on its structure. nih.gov | Rapidly screen virtual libraries of azetidine compounds to prioritize candidates for synthesis and testing. |

| Retrosynthesis Prediction | AI tools predict a synthetic pathway for a given target molecule by working backward from the product. nih.gov | Accelerate the synthesis of complex azetidine-based molecules by identifying efficient and novel reaction pathways. |

| Reaction Outcome Prediction | Models predict the likely products, yields, and optimal conditions for a chemical reaction. researchgate.netscispace.com | Improve the success rate and efficiency of synthesizing functionalized azetidines, reducing resource consumption. |

Exploration of Novel Biological Targets for Azetidine Scaffolds

The unique structural and physicochemical properties of the azetidine ring make it a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets. rsc.orgresearchwithrutgers.com Historically, azetidine derivatives have shown diverse pharmacological activities, including antibacterial, antifungal, anticancer, and antitubercular effects. medwinpublishers.comresearchgate.net For instance, novel azetidine lincosamides have been synthesized and evaluated for their potential as antibacterial agents. nih.gov This proven versatility provides a strong foundation for exploring new therapeutic applications.

Future research will focus on systematically screening this compound-based libraries against a broader array of biological targets. This includes enzymes, receptors, and protein-protein interaction sites that have been implicated in diseases but have proven difficult to drug with traditional small molecules. The rigid conformation of the azetidine ring can provide a unique vector for substituents to probe deep binding pockets or disrupt specific molecular interactions. For example, azetidine analogues have been investigated as potent inhibitors of the vesicular monoamine transporter 2 (VMAT2), a key target in neurological disorders. wikipedia.org The development of novel tricyclic scaffolds incorporating azetidine-like rings fused with other structures opens the door to targeting complex systems. nih.gov By leveraging high-throughput screening and chemical biology approaches, researchers can uncover new disease targets for which the azetidine-benzoate scaffold is uniquely suited, expanding its therapeutic potential far beyond its current applications.

Table 2: Potential Biological Target Classes for Azetidine Scaffolds

| Target Class | Therapeutic Area | Rationale for Azetidine Scaffolds |

|---|---|---|

| Kinases | Oncology, Inflammation | The rigid azetidine structure can be used to orient functional groups to target the ATP-binding site with high specificity. |

| G-Protein Coupled Receptors (GPCRs) | CNS Disorders, Metabolic Diseases | Azetidines can serve as compact and polar scaffolds to mimic natural ligands and modulate receptor activity. |

| Proteases | Infectious Diseases, Oncology | The constrained ring can be incorporated into peptidomimetics to create stable and potent enzyme inhibitors. acs.org |

| Transporters | Neurological Disorders, Oncology | Azetidine derivatives can be designed to inhibit specific transporters, such as the vesicular monoamine transporter 2 (VMAT2). wikipedia.org |

| Bacterial Enzymes | Infectious Diseases | The scaffold can be used to develop novel antibiotics that overcome existing resistance mechanisms. medwinpublishers.comnih.gov |

Advances in Biocatalytic Approaches for Azetidine Functionalization

The demand for enantiomerically pure pharmaceuticals has driven significant interest in green and highly selective synthetic methods. nih.gov Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool for producing chiral molecules like functionalized azetidines. nih.govmdpi.com Enzymes operate under mild conditions (room temperature and atmospheric pressure), minimizing side reactions like racemization and rearrangement that can plague traditional chemical methods. nih.gov

For the synthesis and functionalization of azetidine-based compounds, several classes of enzymes are particularly promising. Imine reductases (IREDs) and transaminases (TAs) are highly effective for the asymmetric synthesis of chiral amines, a key feature of many azetidine derivatives. manchester.ac.ukresearchgate.net These enzymes can install chirality with exceptional precision, which is crucial for biological activity. mdpi.com Furthermore, engineered enzymes, such as laboratory-evolved variants of cytochrome P450, have demonstrated the ability to perform reactions not found in nature, such as the enantioselective ring expansion of aziridines to form azetidines. researchgate.net This "new-to-nature" reactivity opens up unprecedented avenues for synthesizing complex azetidine scaffolds. researchgate.net Future research will likely focus on expanding the toolbox of enzymes that can accept azetidine substrates and on combining multiple biocatalytic steps in cascade reactions to build molecular complexity in an efficient, environmentally friendly manner. manchester.ac.uk

Table 3: Biocatalytic Methods for Azetidine Synthesis and Functionalization

| Enzyme Class | Reaction Type | Application in Azetidine Chemistry |

|---|---|---|

| Imine Reductases (IREDs) | Asymmetric reduction of imines | Synthesis of chiral secondary and tertiary azetidines from cyclic imine precursors. manchester.ac.uk |

| Transaminases (TAs) | Asymmetric amination of ketones | Introduction of chiral amino groups onto azetidine-containing scaffolds. researchgate.net |

| Hydrolases (e.g., Lipases) | Kinetic resolution of racemates | Separation of enantiomers of racemic azetidine derivatives. researchgate.net |

| Engineered Cytochrome P450s | Carbene/nitrene transfer | Novel ring expansion reactions to form functionalized azetidines. researchgate.net |

| Amine Oxidases (AOs) | Oxidative deracemization | Conversion of a racemic amine into a single enantiomer. manchester.ac.uk |

Addressing Challenges in the Synthesis and Optimization of Azetidine-Based Chemical Entities

Despite their desirability, the synthesis of azetidines presents significant challenges. medwinpublishers.com The primary hurdle is the inherent ring strain of the four-membered ring (approx. 25.4 kcal/mol), which makes its formation energetically unfavorable compared to five- or six-membered rings. rsc.orgresearchgate.net Traditional methods often require harsh conditions, multiple steps, and can result in low yields. ontosight.ai

Modern synthetic chemistry is actively developing innovative solutions to overcome these barriers. Photo-induced reactions, such as the aza Paternò-Büchi [2+2] cycloaddition, provide a direct and atom-economical route to the azetidine core under mild conditions using visible light. rsc.orgmit.eduresearchgate.net Similarly, copper-catalyzed [3+1] radical cascade cyclizations have been developed to construct highly functionalized azetidines from simple starting materials. nih.gov Another promising strategy involves the strain-release functionalization of highly strained precursors like azabicyclo[1.1.0]butanes (ABBs), which can be opened to form substituted azetidines. thieme-connect.deacs.org The optimization of these advanced synthetic methods will be critical for efficiently producing diverse libraries of this compound derivatives for biological screening. Addressing these synthetic challenges is paramount to fully unlocking the therapeutic potential of azetidine-based compounds. researchgate.net

Table 4: Synthetic Challenges and Modern Solutions for Azetidines

| Challenge | Traditional Approach | Modern Solution |

|---|---|---|

| High Ring Strain | Intramolecular cyclization of 1,3-amino alcohols or haloamines, often with low yields. researchgate.net | Strain-release strategies using precursors like azabicyclo[1.1.0]butanes (ABBs). thieme-connect.de |

| Low Atom Economy | Multi-step linear syntheses. | Cycloaddition reactions (e.g., [2+2], [3+1]) that rapidly build the core structure. researchgate.netnih.gov |

| Limited Substituent Diversity | Reduction of pre-functionalized β-lactams. acs.org | Late-stage functionalization and multicomponent reactions to introduce diverse groups. thieme-connect.denih.gov |

| Harsh Reaction Conditions | Use of strong bases or high temperatures. | Photocatalysis and biocatalysis operating under mild, visible-light or ambient conditions. nih.govmit.edu |

The Role of this compound in Advancing Fundamental Chemical Biology Concepts

Beyond its direct therapeutic potential, a well-defined and versatile building block like this compound serves as an invaluable tool for advancing fundamental concepts in chemical biology. Its structure is ideal for systematic exploration of structure-activity relationships (SAR). The benzoate (B1203000) portion provides a consistent anchor point for biological assays, while the azetidine ring offers multiple sites for chemical modification. The nitrogen atom and the C3 position can be functionalized to introduce a wide array of chemical groups. nih.gov

This allows for the creation of chemical probes to investigate biological systems. For example, by attaching fluorescent dyes or biotin (B1667282) tags to the azetidine nitrogen, researchers can track the distribution of the molecule within cells, identify its binding partners, and visualize its engagement with a specific target. nih.gov The introduction of the 3-aminoazetidine (3-AAz) subunit into peptides has been shown to facilitate cyclization and improve protease stability, demonstrating the scaffold's utility in peptidomimetic design. nih.gov The defined three-dimensional shape of the azetidine ring also makes it an excellent scaffold for fragment-based drug discovery, where small, simple molecules are used to map the binding pockets of proteins. By systematically building upon the this compound core, chemists can gain deeper insights into the principles of molecular recognition and develop more sophisticated and effective therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.